An In-depth Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate
An In-depth Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of Methyl 2-amino-3,4,5-trimethoxybenzoate. The information is curated for professionals in the fields of chemical research and drug development.
Core Properties and Structure
Methyl 2-amino-3,4,5-trimethoxybenzoate is an organic compound characterized by a benzene ring substituted with an amino group, a methyl ester group, and three methoxy groups.[1] Its chemical structure lends itself to a variety of chemical reactions and potential biological activities.
Chemical Structure
The structure of Methyl 2-amino-3,4,5-trimethoxybenzoate is depicted below.
Caption: Chemical Structure of Methyl 2-amino-3,4,5-trimethoxybenzoate
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-amino-3,4,5-trimethoxybenzoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 5035-82-5 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₅ | [1][2][3] |
| Molecular Weight | 241.24 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 44 - 45 °C | [4] |
| Boiling Point | 127 - 140 °C at 0.1 mmHg | [5] |
| Flash Point | 113 °C (closed cup) | [4] |
Potential Synthesis and Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate
General Experimental Protocol for Nitration of an Aromatic Ester
This protocol is a generalized procedure and would require optimization for the specific substrate.
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Dissolution: Dissolve the starting material, Methyl 3,4,5-trimethoxybenzoate, in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.
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Nitrating Mixture: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the stirred solution while maintaining the low temperature.
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Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
General Experimental Protocol for the Reduction of a Nitroarene
This protocol provides a general method for the reduction of a nitro group to an amine and would need to be adapted and optimized.
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Setup: In a round-bottom flask, combine the nitro-compound (Methyl 2-nitro-3,4,5-trimethoxybenzoate), a reducing agent such as tin (Sn) granules, and a suitable acid like concentrated hydrochloric acid (HCl).
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Reaction: Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Biological and Chemical Activity
Methyl 2-amino-3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological and chemical activities.
Biological Activity
The presence of the amino and methoxy groups on the benzene ring suggests potential biological activities. The compound has been noted for its antioxidant properties, with the ability to scavenge free radicals and protect cells from oxidative stress.[1] It may also interact with various enzymes and proteins, influencing biochemical pathways with potential therapeutic implications.[1]
Chemical Reactivity
The functional groups of Methyl 2-amino-3,4,5-trimethoxybenzoate allow for a range of chemical transformations:
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Oxidation: The amino group can be oxidized.
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Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.[1]
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Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.[1]
Analytical Data
While a complete set of spectral data for Methyl 2-amino-3,4,5-trimethoxybenzoate was not found in a single source, data for its precursor, Methyl 2-nitro-3,4,5-trimethoxybenzoate, is available and can be used for comparative purposes during synthesis.[6] Commercial suppliers of Methyl 2-amino-3,4,5-trimethoxybenzoate may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]
Safety and Handling
Detailed safety information for Methyl 2-amino-3,4,5-trimethoxybenzoate is not extensively documented in the searched results. However, based on the safety data for the related compound, Methyl 2-nitro-3,4,5-trimethoxybenzoate, it is advisable to handle this chemical with care.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4]
References
- 1. Buy Methyl 2-amino-3,4,5-trimethoxybenzoate | 5035-82-5 [smolecule.com]
- 2. CAS 5035-82-5 | 4658-1-47 | MDL MFCD00008426 | Methyl 2-amino-3,4,5-trimethoxybenzoate | SynQuest Laboratories [synquestlabs.com]
- 3. 5035-82-5|Methyl 2-amino-3,4,5-trimethoxybenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 2-amino-3,4,5-trimethoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 5. Methyl 2-amino-3,4,5-trimethoxybenzoate5035-82-5,Purity95%_APIN-NP [molbase.com]
- 6. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
